(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with an aromatic aldehyde under acidic conditions.
Attachment of Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzimidazole intermediate.
Introduction of Bromophenyl Group: Finally, the piperazinyl-benzimidazole intermediate is coupled with a bromophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions to industrial scales .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
Biologically, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone has shown promise as an antibacterial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial topoisomerase enzymes, which are essential for DNA replication and transcription . In anticancer applications, it acts as a protein kinase inhibitor, disrupting signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the piperazine and bromophenyl groups.
(1H-benzo[d]imidazol-2-yl)methylamine: Contains the benzimidazole moiety but has a simpler structure without the piperazine and bromophenyl groups.
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone lies in its combined structural features, which confer enhanced biological activity. The presence of the piperazine ring and bromophenyl group enhances its ability to interact with biological targets, making it more potent as an antibacterial and anticancer agent compared to its simpler analogs .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c20-15-6-2-1-5-14(15)19(25)24-11-9-23(10-12-24)13-18-21-16-7-3-4-8-17(16)22-18/h1-8H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAFRKXGJAUPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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